2-Ethenyl-4-fluoro-1-methylbenzene

説明

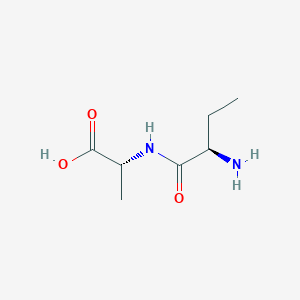

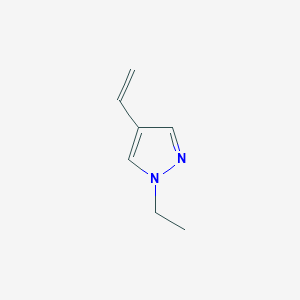

2-Ethenyl-4-fluoro-1-methylbenzene, also known as 4-Ethynyl-1-fluoro-2-methylbenzene, is a chemical compound that has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .

Synthesis Analysis

The synthesis of benzene derivatives like 2-Ethenyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution. A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of 2-Ethenyl-4-fluoro-1-methylbenzene is FC6H3(CH3)C≡CH . The structure of benzene is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached. The six carbon atoms form a perfectly regular hexagon. All of the carbon-carbon bonds have exactly the same lengths - somewhere between single and double bonds. There are delocalized electrons above and below the plane of the ring .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . 4-Ethynyl-1-fluoro-2-methylbenzene has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethenyl-4-fluoro-1-methylbenzene include a density of 1.0±0.1 g/cm^3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a molecular weight of 134.15 .科学的研究の応用

Synthesis of Fluorophores

2-Ethenyl-4-fluoro-1-methylbenzene: can be used in the synthesis of fluorophores . These are compounds that can re-emit light upon light excitation and are crucial in the field of fluorescence imaging . They can be used to label molecules in live cell microscopy, allowing for the visualization of cellular processes in real-time.

Development of NIR Imaging Probes

The compound’s derivatives have potential applications in creating Near-Infrared (NIR) imaging probes . These probes are valuable in medical diagnostics as they can provide high-resolution images of internal body structures without the need for invasive procedures .

Organic Synthesis

In organic chemistry, 2-Ethenyl-4-fluoro-1-methylbenzene can be a starting material or intermediate in multistep synthesis pathways. It can be used to create complex molecules through reactions like Friedel-Crafts acylation or nitration processes .

Thermodynamic Property Research

Research into the thermodynamic properties of organic compounds like 2-Ethenyl-4-fluoro-1-methylbenzene can provide insights into their stability, reactivity, and interactions with other substances. This information is crucial for various industrial processes .

作用機序

The mechanism of action for the reactions of 2-Ethenyl-4-fluoro-1-methylbenzene involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

特性

IUPAC Name |

2-ethenyl-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLAYXBTTOEKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenyl-4-fluoro-1-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)